molecular formula C5H9ClF2N4 B2373253 (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 2172499-32-8

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2373253
CAS No.: 2172499-32-8
M. Wt: 198.6
InChI Key: QKHBSSGABFMCFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The difluoromethyl group could potentially be introduced through a difluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, consists of a 1,2,3-triazole ring substituted with a difluoromethyl group at the 5-position and a methylamino group at the 4-position. The presence of the difluoromethyl group could introduce electronegativity due to the fluorine atoms, which could influence the compound’s chemical reactivity and interactions .


Chemical Reactions Analysis

As a triazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound could be influenced by the electron-withdrawing difluoromethyl group and the electron-donating methylamino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the difluoromethyl group could potentially influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Neurokinin-1 Receptor Antagonism : A compound similar to (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity as an orally active, h-NK(1) receptor antagonist. This compound is effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).

  • Synthesis of Triazole Derivatives : The synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine demonstrates the versatility in creating triazole derivatives, showcasing the potential for developing a range of compounds for various applications (Younas, Abdelilah & Anouar, 2014).

Medical and Biological Applications

  • Antimicrobial Properties : A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This suggests potential for similar structures in antimicrobial applications (Thomas, Adhikari & Shetty, 2010).

  • Cancer Research : The design and synthesis of certain 1,2,3-triazole derivatives have been evaluated for their potential anti-cancer activities. These compounds showed moderate to excellent activities against breast cancer cell lines, indicating the relevance of triazole-based structures in oncology research (Bhat et al., 2016).

Future Directions

The study and application of triazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. This particular compound, with its unique substitutions, could potentially be studied for various applications, depending on its biological activity .

Properties

IUPAC Name

[5-(difluoromethyl)-1-methyltriazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N4.ClH/c1-11-4(5(6)7)3(2-8)9-10-11;/h5H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHBSSGABFMCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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